Regiospecific Synthetic Utility: ortho-Bromo Enables Transition-Metal-Free 4-Quinolone Cascade Inaccessible to meta- and para-Bromo Isomers
In the cascade synthesis of trisubstituted 4-quinolones via Michael addition + Truce-Smiles rearrangement, the ortho-bromoaryl ynone subset (including the target compound) was evaluated across 24 substrate examples. Yields for ortho-bromo substrates ranged from 51% to 91% under K₂CO₃/DMF conditions at 80 °C. In contrast, when meta- or para-bromoaryl ynones were subjected to identical conditions, no cyclized 4-quinolone product was observed—only uncyclized Michael adducts or recovered starting material were obtained [1]. This mechanistic dichotomy arises because the Truce-Smiles rearrangement requires ipso attack at the C–Br carbon followed by Smiles rearrangement, a geometry that is geometrically accessible only when bromine occupies the ortho position relative to the ynone carbonyl.
| Evidence Dimension | Cyclization yield to 4-quinolone product under transition-metal-free conditions |
|---|---|
| Target Compound Data | Representative ortho-bromoaryl ynone substrates (class including target compound): 51–91% isolated yield of 4-quinolone |
| Comparator Or Baseline | meta-Bromoaryl ynones: 0% cyclized product (linear adduct only); para-Bromoaryl ynones: 0% cyclized product (no reaction or linear adduct) |
| Quantified Difference | Absolute yield difference: +51 to +91 percentage points favoring ortho-bromo substrates vs. 0% for meta/para isomers |
| Conditions | K₂CO₃ (2.0 equiv), DMF, 80 °C, 12 h; substrate scope of 24 o-haloaryl ynones with sulfonamide nucleophiles |
Why This Matters
For medicinal chemistry groups synthesizing 4-quinolone-focused libraries, the ortho-bromo regiochemistry is a strict structural prerequisite for accessing the desired heterocyclic scaffold; procurement of the incorrect regioisomer yields zero target product.
- [1] Xie, C.; Yang, D.; Wang, X.; Ma, C. A Cascade Reaction of Michael Addition and Truce-Smiles Rearrangement to Synthesize Trisubstituted 4-Quinolone Derivatives. J. Org. Chem. 2020, 85, 14937–14944. DOI: 10.1021/acs.joc.0c02344. View Source
